Mitomicine, derivati di mitosane e mitosene

Mitomycins, mitosanes, and mitosenes are a class of chemotherapeutic agents derived from Streptomyces bacteria. These compounds exhibit potent antitumor activity by intercalating into the DNA helix, causing cross-linking between adjacent strands that inhibit DNA replication and transcription necessary for cancer cell proliferation. Mitomycins, such as mitomycin C, are used primarily in the treatment of various malignancies including bladder, cervical, and gastrointestinal cancers.

Mitosanes and mitosenes represent newer derivatives with enhanced stability or reduced toxicity compared to their parent compounds. These analogs aim to maintain or even improve the therapeutic efficacy while reducing side effects, making them valuable additions to the arsenal against cancer. They often undergo extensive metabolic modifications during synthesis to optimize their pharmacological properties for targeted delivery.

The specific mechanisms and applications of these derivatives can vary widely depending on their chemical structure and intended use in oncology treatments. Research continues into developing more effective and safer therapeutics derived from these classes of molecules, focusing on precision medicine approaches that target specific cancer types with minimal impact on healthy cells.

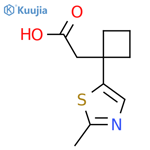

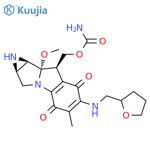

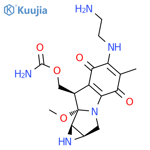

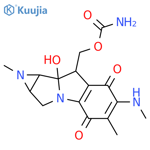

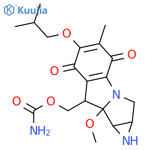

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

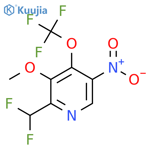

|

78327-30-7 | 78327-30-7 | C20H26N4O6 |

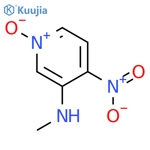

|

| 83586-86-1 | C17H23N5O5 |

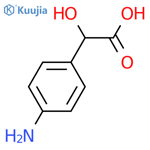

|

Mitomycin C, Ethylamine | 4117-84-4 | C17H22N4O5 |

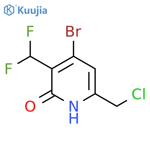

|

| 21448-82-8 | C16H20N4O5 |

|

[(8S,8aR)-8a-methoxy-5-methyl-6-(2-methylpropoxy)-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl]methyl carbamate | 76079-86-2 | C19H25N3O6 |

|

Mitomycin C; Stereoisomer | 87139-12-6 | C15H18N4O5 |

Letteratura correlata

-

Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069

-

2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

Fornitori consigliati

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati